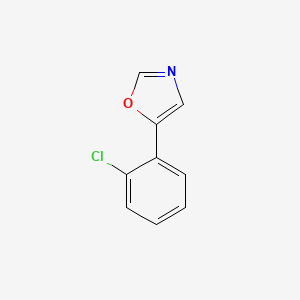

5-(2-Chlorophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZJGPXZLVUMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370951 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-74-2 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-(2-Chlorophenyl)oxazole and its Derivatives: A Technical Whitepaper for Drug Development Professionals

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-(2-chlorophenyl)oxazole and its derivatives, compounds of increasing interest in drug discovery. We will delve into established synthetic strategies, including the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, critically evaluating their mechanisms, advantages, and limitations. Furthermore, this whitepaper will present detailed experimental protocols, data-driven insights into reaction optimization, and a discussion on the characterization of these heterocyclic entities. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to efficiently synthesize and explore the therapeutic promise of this important class of molecules.

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

The five-membered heterocyclic oxazole ring, containing both nitrogen and oxygen, is a privileged scaffold in drug design.[2][3][4] Its prevalence in natural products and synthetic pharmaceuticals stems from its unique physicochemical properties, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2][6] The 5-aryloxazole moiety, in particular, has been identified as a key pharmacophore in numerous bioactive compounds. The introduction of a 2-chlorophenyl substituent at the 5-position can significantly impact the molecule's conformational preferences and electronic properties, potentially leading to enhanced target engagement and improved therapeutic efficacy.

Core Synthetic Strategies for this compound

The construction of the this compound core can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability considerations.

The Van Leusen Oxazole Synthesis: A Versatile Approach

The Van Leusen reaction is a powerful and widely adopted method for the synthesis of 5-substituted oxazoles.[7][8][9][10][11] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7][8][10][11]

Mechanism: The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.[8][12] Subsequent elimination of the tosyl group, a good leaving group, yields the aromatic oxazole ring.[8][12]

Application to this compound: The synthesis of this compound via the Van Leusen approach commences with 2-chlorobenzaldehyde and TosMIC.

Experimental Protocol: Van Leusen Synthesis of this compound

-

Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Methanol and THF are commonly used as they effectively dissolve the reactants and facilitate the reaction.

-

Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like NaH can be used if the aldehyde is less reactive.

-

Stoichiometry: A slight excess of TosMIC can be used to ensure complete consumption of the aldehyde.

Data Summary: Van Leusen Synthesis of 5-Aryloxazoles

| Aldehyde | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | 85 | [11] |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 82 | [11] |

| 2-Nitrobenzaldehyde | NaH | THF | 75 | [10] |

| 2-Chlorobenzaldehyde | K₂CO₃ | Methanol | ~80 (estimated) | N/A |

Logical Flow of the Van Leusen Synthesis

Caption: Van Leusen synthesis of this compound.

The Robinson-Gabriel Synthesis: A Classic Route

The Robinson-Gabriel synthesis is another fundamental method for constructing the oxazole ring, involving the cyclodehydration of α-acylamino ketones.[1][13][14] This method is particularly useful for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[13][15]

Mechanism: The reaction is typically catalyzed by a dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[1][9] The mechanism involves the protonation of the amide carbonyl, followed by intramolecular cyclization and subsequent dehydration to afford the oxazole.[15]

Application to this compound: To synthesize this compound using this method, the corresponding α-acylamino ketone precursor is required. This can be prepared from α-amino-2-chloroacetophenone.

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: General workflow for the Robinson-Gabriel oxazole synthesis.

The Fischer Oxazole Synthesis: An Alternative Pathway

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[16][17][18] This method, discovered by Emil Fischer in 1896, is one of the earliest developed syntheses for 2,5-disubstituted oxazoles.[9][16]

Mechanism: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. Tautomerization and subsequent elimination of HCl yield the final oxazole product.[16]

Application to this compound: For the synthesis of this compound, one would react the cyanohydrin of an appropriate aldehyde with 2-chlorobenzaldehyde.

Synthesis of Derivatives

The synthesized this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Common derivatization strategies include:

-

Substitution at the 2-position: The 2-position of the oxazole ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile.

-

Substitution at the 4-position: Introduction of substituents at the 4-position can be achieved by starting with appropriately substituted precursors in the chosen synthetic route.

-

Modification of the Phenyl Ring: The 2-chlorophenyl moiety can be further modified through standard aromatic substitution reactions, provided the oxazole ring is stable to the reaction conditions.

Characterization Techniques

The structural elucidation and purity assessment of the synthesized this compound and its derivatives are crucial. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying the positions of substituents.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final products.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives represents a significant area of research in medicinal chemistry. The Van Leusen, Robinson-Gabriel, and Fischer syntheses provide robust and versatile platforms for accessing this important heterocyclic scaffold. A thorough understanding of the underlying reaction mechanisms and experimental parameters is paramount for the successful and efficient synthesis of these compounds. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel derivatization strategies to expand the chemical space around the this compound core. The continued investigation of these compounds is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. nbinno.com [nbinno.com]

- 6. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 17. Fischer Oxazole Synthesis [drugfuture.com]

- 18. Fischer Oxazole Synthesis [drugfuture.com]

Spectroscopic Characterization of 5-(2-Chlorophenyl)oxazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(2-Chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the oxazole scaffold as a privileged structure in numerous bioactive molecules, this document outlines the core spectroscopic methodologies essential for its structural elucidation and purity assessment.[1] We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we present not only the protocol for data acquisition but also the rationale behind the experimental design and the interpretation of the resulting data, grounded in the principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for novel oxazole derivatives.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The rigid, planar structure of the oxazole ring, coupled with the presence of heteroatoms for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design. The specific compound of interest, this compound (CAS 89808-74-2, Molecular Formula: C₉H₆ClNO), incorporates a synthetically versatile chlorophenyl substituent, making it a valuable building block for combinatorial libraries and targeted therapeutic agents. A thorough spectroscopic characterization is the bedrock upon which all subsequent biological and pharmacological studies are built, ensuring the identity, purity, and stability of the molecule.

Synthesis Strategy: A Pathway to this compound

While various methods exist for the synthesis of substituted oxazoles, the Van Leusen oxazole synthesis presents a highly efficient and convergent route to 5-substituted oxazoles.[3][4] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of this compound, 2-chlorobenzaldehyde would serve as the aldehyde component.

Another classical and robust method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6]

The following diagram illustrates the conceptual workflow for the Van Leusen synthesis of the target compound.

Caption: Van Leusen synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Expected NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known electronic effects of the substituents and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.0 - 8.2 | s |

| ~7.6 - 7.8 | m |

| ~7.3 - 7.5 | m |

| ~7.2 - 7.3 | s |

-

¹H NMR Rationale: The proton at the C-2 position of the oxazole ring is expected to be the most downfield of the heterocyclic protons due to the inductive effect of the adjacent nitrogen and oxygen atoms. The proton at C-4 will be more upfield. The protons of the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region.

-

¹³C NMR Rationale: The C-2 and C-5 carbons of the oxazole ring are expected to be the most downfield due to their attachment to heteroatoms. The C-4 carbon will be more upfield. The carbons of the chlorophenyl ring will appear in the typical aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

| Expected Absorption (cm⁻¹) | Vibrational Mode | Significance |

| 3100 - 3150 | C-H stretch (aromatic/heteroaromatic) | Confirms the presence of C-H bonds on the rings. |

| 1600 - 1650 | C=N stretch | Characteristic of the oxazole ring. |

| 1500 - 1580 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |

| 1050 - 1150 | C-O-C stretch | Characteristic of the oxazole ring ether linkage. |

| 750 - 780 | C-Cl stretch | Indicates the presence of the chloro substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.

-

Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and confirm the elemental composition.

Expected MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of C₉H₆ClNO is 179.61 g/mol . In the mass spectrum, a prominent molecular ion peak should be observed at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 181 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Pathways: The fragmentation of oxazoles often involves the cleavage of the ring. Expected fragments for this compound could arise from the loss of CO, HCN, or cleavage of the bond between the phenyl ring and the oxazole ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying conjugation.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.

Expected UV-Vis Data and Interpretation

-

Absorption Maxima (λ_max): Oxazole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the conjugated system formed by the oxazole and chlorophenyl rings are expected. The primary absorption maximum is likely to be in the range of 250-300 nm.[7] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and self-validating system for the unambiguous identification and purity assessment of this important heterocyclic compound. The protocols and expected data presented in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug discovery, ensuring the quality and integrity of their chemical entities. Further characterization can be augmented by computational studies, such as Density Functional Theory (DFT), to correlate experimental data with theoretical models of the molecule's electronic structure.[2]

References

- 1. scribd.com [scribd.com]

- 2. gexinonline.com [gexinonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. globalresearchonline.net [globalresearchonline.net]

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.

The five-membered aromatic heterocycle, oxazole, characterized by the presence of an oxygen and a nitrogen atom at positions 1 and 3, respectively, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its planarity, ability to participate in hydrogen bonding, and favorable physicochemical characteristics, make it an attractive core for the design of novel therapeutic agents.[1][3] Substituted oxazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of treatments for a wide range of human diseases, from cancer to infectious and inflammatory conditions.[2] This guide provides a comprehensive technical overview of the significant biological activities of substituted oxazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Oxazole derivatives have garnered significant attention as potent anticancer agents, exhibiting efficacy against a spectrum of cancer types, including drug-susceptible and multidrug-resistant cell lines.[4][5] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]

A prominent mechanism involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, certain oxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[7] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which plays a crucial role in cancer cell survival and proliferation.[7] Inhibition of STAT3 by oxazole-containing compounds can effectively block these pro-tumorigenic signaling pathways.[7] Furthermore, oxazole derivatives have been shown to inhibit other important cancer-related targets such as DNA topoisomerases, protein kinases, and G-quadruplexes.[6][7]

Table 1: Selected Substituted Oxazoles with Anticancer Activity and their Mechanisms of Action

| Compound Class | Example Structure (if available) | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Phorboxazoles | Phorboxazole A | Various cancer cell lines | Cytostatic agent, antifungal | [7] |

| Naphthoxazoles | Substituted naphthoxazoles | - | Inhibition of pro-inflammatory pathways | [8] |

| 1,3-Oxazolo[4,5-d]pyrimidines | - | - | DNA topoisomerase IIβ inhibition | [7] |

| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles | - | - | Anticancer activity | [7] |

Visualizing the Anticancer Mechanisms of Oxazoles

The following diagram illustrates the key molecular targets of anticancer oxazole derivatives within a cancer cell.

Caption: Key molecular targets of anticancer oxazoles.

Antimicrobial Potential: A Broad Spectrum of Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[9] Substituted oxazoles have demonstrated promising activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]

The antimicrobial efficacy of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[11] For instance, some derivatives have been shown to inhibit bacterial enzymes crucial for cell wall synthesis or DNA replication.[11] The specific substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of antimicrobial activity.[9]

Antibacterial Activity

Numerous studies have reported the synthesis and evaluation of oxazole derivatives as antibacterial agents.[2][11] For example, certain 1,3-oxazole-quinoxaline amine hybrids have shown notable antimicrobial potential.[10] Similarly, heterocyclic compounds containing both oxazole and benzothiazole moieties have been investigated for their antibacterial properties.[10] The cup plate method is a commonly used technique to assess the antibacterial activity of these compounds against various bacterial strains.[9]

Antifungal Activity

Substituted oxazoles also exhibit significant antifungal properties.[12][13] Derivatives of 1,2,4-oxadiazole containing anisic acid or cinnamic acid have been designed as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[12] The in vitro antifungal activity is often evaluated using the mycelial growth inhibition test against various plant pathogenic fungi.[12] Bile acid-derived oxazoles have also been synthesized and tested for their activity against Candida albicans.[13]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized oxazole derivatives.

-

Preparation of Media and Inoculum:

-

Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of the MHA plates.

-

-

Preparation of Wells and Test Compounds:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Prepare stock solutions of the test oxazole derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and a standard antibiotic (e.g., ciprofloxacin).

-

-

Application of Test Compounds:

-

Pipette a fixed volume (e.g., 100 µL) of each dilution of the test compounds and the standard antibiotic into separate wells.

-

Add the solvent alone to one well as a negative control.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

-

Interpretation:

-

The diameter of the zone of inhibition is proportional to the antibacterial activity of the compound. Compare the zones of inhibition of the test compounds with that of the standard antibiotic.

-

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[8] Substituted oxazoles have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory process.[14][15]

The anti-inflammatory effects of oxazole derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[8] These enzymes are involved in the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes, potent inflammatory mediators.[8] By inhibiting these enzymes, oxazole-containing compounds can effectively reduce the inflammatory response.[16] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[14][15]

Antiviral Activity: A New Frontier in Oxazole Research

The ongoing threat of viral infections underscores the urgent need for new antiviral therapies.[3] Oxazole-based molecules have demonstrated promising antiviral activities against a range of DNA and RNA viruses, including human cytomegalovirus (HCMV) and coronaviruses.[3][17][18]

The antiviral mechanisms of oxazole derivatives are varied and can involve the inhibition of viral enzymes such as proteases, polymerases, and reverse transcriptase.[3] They can also disrupt viral entry and replication processes or modulate host-virus interactions.[3] For instance, some oxazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[18]

Visualizing the Drug Discovery Workflow for Oxazole-Based Antivirals

The following diagram outlines a typical workflow for the discovery and development of antiviral oxazole derivatives.

Caption: Drug discovery workflow for antiviral oxazoles.

Synthesis of Substituted Oxazoles: Building the Core Scaffold

Several synthetic methodologies have been developed for the preparation of substituted oxazoles, allowing for the generation of diverse chemical libraries for biological screening.[19][20][21] Common synthetic routes include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.[9] More recent methods involve palladium-catalyzed oxidative cyclization of N-acyl enamides and sequential copper-catalyzed amidation followed by iodine-promoted cyclization.[20][21]

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3-oxazoles via Deprotonation and Nucleophilic Displacement

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3-oxazoles, adapted from the literature.[19]

-

Preparation of 2-(Phenylsulfonyl)-1,3-oxazole:

-

Deprotonate oxazole with n-butyllithium at -78°C in THF.

-

React with diphenyldisulfide to yield 2-phenylthio-1,3-oxazole.

-

Oxidize the product with ammonium molybdate tetrahydrate and hydrogen peroxide to obtain 2-(phenylsulfonyl)-1,3-oxazole.

-

-

C-5 Functionalization:

-

Selectively deprotonate 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position using LDA at -78°C in THF to form a carbanion.

-

React the C-5 carbanion with a desired electrophile (e.g., aldehydes, ketones, iodine, or tri-n-butyltin chloride).

-

-

C-2 Substitution (Nucleophilic Displacement):

-

React the 5-substituted-2-(phenylsulfonyl)-1,3-oxazole with an appropriate nucleophile (e.g., aryl, alkenyl, or alkyllithium reagents).

-

The phenylsulfonyl group at the C-2 position will be displaced by the nucleophile, yielding the desired 2,5-disubstituted-1,3-oxazole.

-

-

Purification:

-

Purify the final product using flash silica gel chromatography.

-

Conclusion and Future Perspectives

The oxazole scaffold has proven to be a remarkably versatile and fruitful source of biologically active compounds. The diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlights the immense potential of substituted oxazoles in drug discovery. Future research in this area will likely focus on the rational design and synthesis of novel oxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of their mechanisms of action and the identification of new biological targets will undoubtedly pave the way for the development of the next generation of oxazole-based therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iajps.com [iajps.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Speculative Mechanisms of Action of 5-(2-Chlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. 5-(2-Chlorophenyl)oxazole, a specific analogue within this class, presents a compelling case for mechanistic investigation due to the known bioactivity of related structures. This technical guide provides a speculative exploration of the potential mechanisms of action for this compound, grounded in the established pharmacology of the broader oxazole family. We will delve into several plausible molecular targets and signaling pathways, offering detailed, field-proven experimental protocols to systematically investigate each hypothesis. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar small molecules.

Introduction to this compound: A Molecule of Interest

The this compound structure combines a 5-phenyloxazole core with a chlorine substituent at the ortho-position of the phenyl ring. The oxazole ring itself, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore found in numerous natural products and synthetic drugs[2][3]. Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors[1][3]. The addition of a 2-chlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its electronics, lipophilicity, and steric profile, potentially leading to novel or enhanced biological activities. While direct studies on this compound are not extensively documented in publicly available literature, the rich pharmacology of its structural relatives provides a strong basis for informed speculation on its mechanism of action.

Speculative Mechanism I: Inhibition of Tubulin Polymerization

A significant body of evidence points to the role of 5-phenyloxazole derivatives as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division[4]. These compounds often bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis[4][5]. The structural similarity of this compound to known tubulin inhibitors makes this a primary speculative mechanism.

Rationale

N,5-diphenyloxazole-2-carboxamides, which share the 5-phenyloxazole core, have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization[4]. Molecular docking studies have further confirmed their interaction with the colchicine binding site[4]. The 2-chloro substituent on the phenyl ring of our target molecule could potentially enhance binding affinity within this hydrophobic pocket.

Experimental Validation Plan

A multi-pronged approach is necessary to rigorously test this hypothesis.

This is the foundational experiment to directly assess the effect of the compound on tubulin dynamics.

Protocol:

-

Reagents: Purified bovine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).

-

Procedure: a. Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). b. Initiate polymerization by adding purified tubulin to the reaction mixture and incubating at 37°C. c. Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization. d. Include Paclitaxel and Colchicine as controls.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

| Compound | Hypothetical IC50 (µM) |

| This compound | 1.5 |

| Colchicine | 0.8 |

| Paclitaxel | N/A (promotes polymerization) |

Cell Cycle Analysis:

-

Cell Lines: Use a panel of cancer cell lines (e.g., HeLa, A549, HepG2)[4].

-

Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

-

Staining: Fix the cells and stain with propidium iodide (PI).

-

Analysis: Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would support the tubulin inhibition hypothesis[4].

Immunofluorescence Microscopy:

-

Procedure: Treat cancer cells with this compound. Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Visualization: Visualize the microtubule network using fluorescence microscopy. Disruption of the normal filamentous microtubule structure and the appearance of aberrant mitotic spindles would be indicative of tubulin targeting.

Logical Flow of Validation

Caption: Experimental workflow for validating tubulin inhibition.

Speculative Mechanism II: Enzyme Inhibition

The oxazole nucleus is a common feature in various enzyme inhibitors[1][3]. Depending on the substitution pattern, oxazole derivatives can target a range of enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition

Certain 4-methyl-5-phenyloxazole derivatives are known selective inhibitors of COX-2, an enzyme involved in inflammation and pain[6].

Rationale: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from COX inhibition. The 5-phenyloxazole scaffold can mimic the binding of arachidonic acid in the COX active site.

Experimental Validation:

-

In Vitro COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of ovine COX-1 and human recombinant COX-2. This will determine the potency and selectivity of this compound.

-

Cell-Based Prostaglandin E2 (PGE2) Assay: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, measure the production of PGE2, a downstream product of COX-2 activity, in the presence of the compound.

Protein Kinase Inhibition

Oxazole derivatives have been shown to inhibit protein kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis[5].

Rationale: The planar aromatic system of the oxazole and phenyl rings can engage in ATP-competitive binding within the kinase domain.

Experimental Validation:

-

Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases to identify potential targets.

-

Western Blot Analysis: If a specific kinase is identified, treat relevant cancer cell lines with the compound and perform western blotting to assess the phosphorylation status of the kinase and its downstream substrates (e.g., Akt, ERK).

References

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Novel Oxazole Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Oxazole Scaffold

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its unique electronic properties, stability, and capacity for diverse molecular interactions have made it a cornerstone in the architecture of numerous biologically active molecules.[1][2] From potent anti-inflammatory agents like Oxaprozin to novel kinase inhibitors for cancer therapy, the oxazole ring is a recurring motif in clinically significant pharmaceuticals.[3][4][5] The enduring relevance of this scaffold is not accidental; it is a testament to its versatility, enabling interactions with a wide array of biological targets such as enzymes and receptors through various non-covalent bonds.[1][6][7]

This guide moves beyond a simple recitation of facts. It is designed as a deep dive into the strategic and technical considerations essential for bringing novel oxazole compounds from the point of discovery—be it in the depths of the ocean or on the laboratory bench—to a state of purified, characterized, and testable readiness. We will explore the causality behind our experimental choices, grounding our protocols in the principles of scientific integrity and field-proven experience.

Section 1: Sourcing Novelty — Pathways to Discovering New Oxazole Architectures

The quest for novel oxazole compounds proceeds along two primary, often intersecting, paths: the exploration of nature's vast chemical library and the ingenuity of synthetic chemistry.

The Natural Trove: Mining Marine and Microbial Sources

Nature, particularly the marine environment, is an unparalleled source of complex and potent oxazole-containing natural products.[8][9] Organisms like sponges, cyanobacteria, and ascidians have evolved to produce these compounds, often as chemical defense mechanisms.[9][10]

Discovery Strategies:

-

Bioassay-Guided Fractionation: This classical, yet powerful, strategy remains a cornerstone of natural product discovery. It involves the systematic separation of a crude extract from a source organism, with each fraction being tested for a specific biological activity (e.g., cytotoxicity, antibacterial activity).[10] The "active" fractions are then subjected to further rounds of purification until a pure, bioactive compound is isolated. The causality here is direct: the biological activity is the signpost guiding the chemist through the complex mixture.

-

Genome Mining and "Omics" Approaches: Modern genomics has revolutionized natural product discovery. By sequencing the DNA of an organism, researchers can identify Biosynthetic Gene Clusters (BGCs) responsible for producing specific classes of compounds.[10] If genes known to be involved in oxazole biosynthesis are found, it provides a strong rationale to target that organism for isolation efforts, even before any biological activity is detected.[10] This "genotype-to-phenotype" approach is a predictive strategy that significantly enhances the efficiency of discovery.

The biosynthesis of the oxazole ring in nature typically involves the cyclodehydration of serine or threonine residues within a peptide backbone to form an oxazoline, which is subsequently oxidized to the aromatic oxazole.[10][11]

The Synthetic Blueprint: Rational Design and Library Synthesis

While nature provides immense complexity, synthetic chemistry offers speed, control, and the ability to create structures not found in nature. The synthesis of oxazole derivatives is a well-established field with several robust methods.[1][12]

Key Synthetic Strategies:

-

Van Leusen Oxazole Synthesis: A highly reliable and versatile method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[6][13] This reaction is prized for its operational simplicity and broad substrate scope, making it a workhorse in medicinal chemistry.[6]

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[1][12] While requiring specific starting materials, it is a powerful tool for accessing this substitution pattern.

-

Fischer Oxazole Synthesis: Another foundational method, this synthesis proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl.[1][12]

-

Modern Metal-Catalyzed Methods: Recent advancements have introduced novel synthetic routes, such as gold-catalyzed reactions of acetylenes and nitriles or metal-free approaches using iodine(III) catalysts.[14] These methods expand the toolkit for creating diverse oxazole structures under mild conditions.

The choice of synthetic route is dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. For creating large libraries of related compounds for screening, a robust and high-yielding reaction like the Van Leusen synthesis is often preferred.

Section 2: The Art of Isolation and Purification

Whether sourced from a marine sponge or a reaction flask, the target oxazole compound is invariably part of a complex mixture. Its isolation and purification are critical steps that demand a systematic and technically sound approach.

General Workflow for Natural Product Isolation

The isolation of a novel oxazole from a natural source is a multi-step process guided by chromatography.

High-Performance Chromatographic Techniques

Modern chromatography is the key to achieving the high levels of purity (>98%) required for structural elucidation and biological testing.

Table 1: Comparison of Chromatographic Techniques for Oxazole Purification

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |

| Normal-Phase HPLC | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Polarity | Separating less polar to moderately polar isomers. |

| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Polar (e.g., ACN/H₂O) | Hydrophobicity | The most common method for final purification of a wide range of oxazoles. |

| Chiral Chromatography | Polysaccharide-based (e.g., Chiralpak®) | Varies (NP or RP) | Stereoisomerism | Resolving enantiomers of chiral oxazole compounds.[15][16] |

| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | Supercritical CO₂ + co-solvent | Polarity & Chirality | Rapid, green alternative to HPLC for both chiral and achiral separations.[15] |

Experimental Protocol: Final Purification via RP-HPLC

This protocol describes the final purification step for a semi-purified, active fraction believed to contain a novel oxazole.

-

Column Selection & Equilibration: Select a suitable semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size). Equilibrate the column with the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 10 column volumes at a flow rate of 4 mL/min.

-

Sample Preparation: Dissolve the dried, semi-pure fraction in a minimal amount of a strong solvent (e.g., DMSO or Methanol). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.

-

Method Development (Analytical Scale): If possible, first develop the separation method on a smaller analytical C18 column to save time and material. Test various gradients of Acetonitrile in Water (both with 0.1% acid modifier like FA or TFA).

-

Gradient Elution (Semi-Prep): Inject the prepared sample onto the equilibrated semi-preparative column. Elute the compounds using a linear gradient determined from the analytical run (e.g., 5% to 95% Acetonitrile over 30 minutes).

-

Fraction Collection: Monitor the column effluent using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to capture all potential components. Collect fractions corresponding to distinct peaks using an automated fraction collector.

-

Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to assess purity. Pool all fractions of the target compound that meet the required purity threshold (e.g., >98%).

-

Solvent Removal: Remove the HPLC solvents from the pooled fractions via lyophilization (for water-rich mobile phases) or rotary evaporation to yield the final, pure compound.

Self-Validation: The purity of the final compound must be validated by an orthogonal analytical method. For instance, if purified by RP-HPLC, the purity could be confirmed using SFC or by acquiring a high-field ¹H NMR spectrum.

Section 3: Unveiling the Structure — Spectroscopic Characterization

Once a novel compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[17][18]

-

Mass Spectrometry (High-Resolution): Provides the exact molecular weight and, from that, the precise molecular formula. Fragmentation patterns can give clues about the connectivity of the molecule.

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework. It reveals the number of unique protons and carbons, their chemical environment, and their connectivity through 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O carbonyls, N-H bonds, C=N of the oxazole ring).[18]

Experimental Protocol: Characterization of a Novel Oxazole

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the pure compound (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Use the instrument's software to calculate the exact mass and determine the most probable molecular formula.

-

-

NMR Spectroscopy:

-

Dissolve 1-5 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Acquire a ¹H NMR spectrum to observe proton signals, their integrations (ratios), and coupling patterns.

-

Acquire a ¹³C NMR spectrum (often using proton decoupling) to observe all unique carbon signals.

-

Acquire a suite of 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.

-

-

FTIR Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

-

Acquire the infrared spectrum and identify characteristic absorption bands for key functional groups.

-

Section 4: Assessing Biological Potential — High-Throughput Screening

With a pure, characterized compound in hand, the next step is to evaluate its biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[19]

Modern HTS platforms are highly automated robotic systems that can perform millions of individual tests in a matter of weeks.[19] These systems use miniaturized assays in 96-well or 384-well plates, requiring only minuscule amounts of the precious isolated compound.

The goal of the initial HTS is "hit" identification—finding compounds that show activity against the target above a certain statistical threshold. These "hits" are then subjected to more rigorous testing to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and evaluate their selectivity and potential for further development.

Conclusion and Future Perspectives

The discovery and isolation of novel oxazole compounds remain a vibrant and critical area of research for drug development. The journey from a crude natural extract or a synthetic reaction mixture to a fully characterized, biologically active molecule is a testament to the synergy between natural product chemistry, synthetic innovation, and advanced analytical technology. Future efforts will likely see an even greater integration of genomics and metabolomics to more efficiently mine nature's chemical diversity, coupled with the development of novel, greener synthetic methods and more sophisticated screening technologies to accelerate the pace of discovery. The oxazole scaffold, with its proven track record, is certain to remain at the forefront of these exciting developments.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 18. Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes - Journal of King Saud University - Science [jksus.org]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(2-Chlorophenyl)oxazole Using NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and data interpretation involved in the structural elucidation of 5-(2-chlorophenyl)oxazole. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we will explore the intricacies of determining the precise molecular architecture of this heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of these analytical techniques for the characterization of novel chemical entities. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of this compound

The oxazole ring is a key structural motif present in a wide array of biologically active compounds, including pharmaceuticals and natural products. The specific compound of interest, this compound, represents a class of substituted oxazoles that are of significant interest in medicinal chemistry due to their potential pharmacological activities.[1][2] The precise determination of its structure is paramount for understanding its structure-activity relationships (SAR) and for ensuring the identity and purity of synthesized batches.

This guide will systematically break down the process of confirming the molecular structure of this compound, focusing on the synergistic application of NMR and Mass Spectrometry.

Core Principles: A Symbiotic Approach to Structure Elucidation

The unambiguous determination of a molecule's structure rarely relies on a single analytical technique. Instead, a multi-faceted approach is employed, where the strengths of different methods complement each other.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton. Advanced 2D NMR techniques can further elucidate through-bond and through-space connectivities.[3][4]

-

Mass Spectrometry (MS): Determines the molecular weight of a compound with high accuracy and provides information about its elemental composition through isotopic patterns. Furthermore, fragmentation analysis in MS/MS experiments can reveal the nature of substructures within the molecule.[5][6]

The logical workflow for our analysis is depicted below:

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry Analysis: Unveiling the Molecular Formula and Fragmentation

The initial step in the structural analysis is to determine the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant m/z range.

Data Interpretation: Molecular Ion and Isotopic Pattern

For this compound (C₉H₆ClNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 180.0211.

Table 1: Expected HRMS Data for [C₉H₆ClNO + H]⁺

| Isotope | Exact Mass | Relative Abundance (%) |

| [M+H]⁺ | 180.0211 | 100 |

| [M+1+H]⁺ | 181.0245 | 9.8 |

| [M+2+H]⁺ | 182.0182 | 32.0 (due to ³⁷Cl) |

The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which is approximately one-third the intensity of the molecular ion peak.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion.

Caption: Proposed key fragmentation pathways for this compound.

The fragmentation of oxazole rings often involves the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN).[7] The presence of the chlorophenyl group will also lead to characteristic fragments.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the definitive connectivity map of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse programs are used to obtain ¹H and ¹³C{¹H} (proton-decoupled) spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (oxazole) | 7.9 - 8.1 | Singlet | 1H |

| H-4 (oxazole) | 7.2 - 7.4 | Singlet | 1H |

| Aromatic Protons | 7.3 - 7.8 | Multiplet | 4H |

-

Rationale: The protons on the oxazole ring are expected to be in the aromatic region, with the H-2 proton typically being the most downfield due to the influence of the adjacent oxygen and nitrogen atoms.[3] The protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (oxazole) | 150 - 155 |

| C-4 (oxazole) | 120 - 125 |

| C-5 (oxazole) | 148 - 152 |

| C-Cl (aromatic) | 130 - 135 |

| Aromatic CH | 125 - 132 |

| Aromatic C-ipso | 125 - 130 |

-

Rationale: The carbons of the oxazole ring have characteristic chemical shifts.[8][9] The carbon attached to the chlorine atom will be influenced by the electronegativity of the halogen.

Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shift ranges.

Conclusion: A Confirmed Structure

By integrating the data from high-resolution mass spectrometry and NMR spectroscopy, we can confidently elucidate the structure of this compound. The HRMS data confirms the elemental composition, and the fragmentation pattern provides key structural clues. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the unambiguous assignment of the molecular connectivity. This synergistic approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical aspect of research and development in the chemical and pharmaceutical sciences.

References

- 1. sciensage.info [sciensage.info]

- 2. thaiscience.info [thaiscience.info]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

Foreword: A Pragmatic Approach to Compound Characterization

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)oxazole

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a molecule. These parameters govern everything from solubility and membrane permeability to target engagement and metabolic fate. This guide focuses on This compound (CAS No. 89808-74-2) , a heterocyclic compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry.

Publicly available experimental data for this specific molecule is limited. Therefore, this document adopts the perspective of a lead scientist initiating a research program. We will begin with its known identifiers and computationally predicted properties, which serve as our working hypothesis. The core of this guide, however, is not merely to report numbers but to explain the scientific rationale behind each property's importance and to provide robust, field-proven experimental protocols for their definitive determination. This approach ensures that any subsequent research is built on a foundation of scientific integrity and validated results.

Molecular Identity and Structural Framework

The first step in any compound evaluation is to establish its unambiguous identity.

-

IUPAC Name: 5-(2-chlorophenyl)-1,3-oxazole

-

CAS Number: 89808-74-2[1]

-

Molecular Formula: C₉H₆ClNO

-

Molecular Weight: 179.61 g/mol

The molecule's structure consists of a five-membered oxazole ring substituted at the 5-position with a 2-chlorophenyl group. This arrangement has significant implications for its properties: the oxazole ring provides a polar, weakly basic center, while the chlorophenyl group imparts significant lipophilicity and dictates the molecule's three-dimensional shape.

Caption: 2D Structure of this compound.

Core Physicochemical Profile: A Predicted Overview

In the absence of comprehensive experimental data, we rely on in-silico predictions to build an initial profile. These values are indispensable for planning experiments and prioritizing early-stage compounds. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 33-35 °C | Influences solubility and formulation; indicates crystal lattice energy. |

| Boiling Point | 274.7 ± 15.0 °C | Relates to volatility and intermolecular forces. |

| Density | 1.258 ± 0.06 g/cm³ | Basic physical property for formulation and synthesis calculations. |

| logP (Lipophilicity) | ~3.0 - 3.5 (Estimated) | Governs membrane permeability, protein binding, and metabolic clearance. |

| pKa (Basicity) | 0.17 ± 0.10 | Determines the ionization state at physiological pH, impacting solubility and target binding. |

| Aqueous Solubility | Low (Estimated) | Crucial for oral absorption and achieving therapeutic concentrations. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų (Calculated)[2] | Predictor of passive membrane permeability; values < 140 Ų are associated with good oral bioavailability. |

Note: Predicted values are sourced from ChemicalBook (CAS 89808-74-2) and PubChem for structurally similar compounds.[2][3] logP and solubility are expert estimations based on the structure.

In-Depth Analysis and Experimental Verification Protocols

While predictions are useful, they are not a substitute for empirical data. A Senior Application Scientist must insist on experimental validation. The following sections detail the rationale and protocols for measuring the most critical physicochemical parameters.

Lipophilicity: The Shake-Flask Method for logP/logD Determination

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably the most critical physicochemical property. It is quantified by the partition coefficient (P) between n-octanol and water, expressed as logP. This value dictates a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.[4] According to Lipinski's "Rule of Five," a logP value below 5 is desirable for oral drug candidates.[5]

Gold-Standard Protocol: OECD 107 Shake-Flask Method This method is considered the "gold standard" due to its direct measurement of partitioning.[6]

-

Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate-buffered saline for logD) with n-octanol for at least 24 hours to ensure thermodynamic equilibrium.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[4]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol phase (e.g., 5 mL of each). Add a small aliquot of the compound stock solution to not exceed 1% of the total volume, ensuring the final concentration is well below the solubility limit in either phase.

-

Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the vial stand to allow for complete phase separation. Centrifugation is often required to break emulsions.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for logP determination via the Shake-Flask method.

Aqueous Solubility: High-Throughput Kinetic Assay by Nephelometry

Scientific Rationale: A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a primary cause of failure for many drug candidates. We distinguish between thermodynamic solubility (the true equilibrium concentration) and kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution, often from a DMSO stock). In early discovery, kinetic solubility is often measured as it is high-throughput and reflects the conditions of many in vitro biological assays.[7]

High-Throughput Protocol: Kinetic Solubility by Laser Nephelometry This method rapidly assesses solubility by measuring the light scattered by microscopic particles of precipitate formed when a compound is diluted from a DMSO stock into an aqueous buffer.[8][9]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Plate Setup: Using a liquid handler, dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96- or 384-well microtiter plate.

-

Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the highest desired test concentration (e.g., 198 µL of buffer for a 200 µM final concentration and 1% DMSO).

-

Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[8]

-

Measurement: Place the microtiter plate into a laser nephelometer. The instrument measures the forward-scattered light in each well.

-

Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which the signal rises significantly above the background, indicating the onset of precipitation.[10]

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | C9H8ClNO | CID 90735172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 89808-74-2 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Hirshfeld Surface Analysis of Chlorophenyl-Substituted Oxazoles

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Hirshfeld surface analysis and its application to the study of chlorophenyl-substituted oxazoles. By moving beyond a simple recitation of procedural steps, we delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific literature.

Introduction: Deciphering the Supramolecular Architecture of Drug Candidates

In the realm of drug development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This supramolecular architecture, governed by a delicate interplay of intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and mechanical strength.[1] Chlorophenyl-substituted oxazoles are a class of heterocyclic compounds of significant interest due to their diverse biological activities.[2][3] Understanding how the position and number of chloro substituents on the phenyl ring influence the crystal packing is critical for rational drug design and the optimization of solid-state properties.

Hirshfeld surface analysis has emerged as a powerful and intuitive tool for the visualization and quantification of intermolecular interactions in molecular crystals.[4][5][6] It provides a holistic view of the molecular environment, mapping all close contacts simultaneously and offering a unique fingerprint of the crystal packing.[7][8] This guide will provide a detailed exploration of the theoretical underpinnings of Hirshfeld surface analysis, a step-by-step protocol for its implementation, and a focused analysis of its application to chlorophenyl-substituted oxazoles.

Theoretical Foundations of Hirshfeld Surface Analysis